

Synthesis of Prolycopene for Research Applications: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Prolycopene**

Cat. No.: **B1248880**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of **prolycopene** (7,9,7',9'-tetra-cis-lycopene) for research purposes. **Prolycopene**, a geometric isomer of the more common all-trans-lycopene, is of significant interest for its distinct physicochemical properties and potential health benefits. The following sections detail both biological and chemical synthesis routes, methods for extraction and purification, and analytical techniques for characterization.

Introduction to Prolycopene

Prolycopene is the primary carotenoid pigment found in tangerine tomato mutants (*Solanum lycopersicum*), giving them their characteristic orange color.^[1] Unlike the all-trans-lycopene prevalent in red tomatoes, **prolycopene** has a poly-cis configuration.^[1] This structural difference influences its physical properties, such as crystallinity and solubility, which may in turn affect its bioavailability.^[2] Research into **prolycopene** is crucial for understanding its biological activities, including its antioxidant potential and role in human health.^{[1][3]}

Synthesis Methodologies

Prolycopene can be obtained for research through several methods: extraction from natural sources, total chemical synthesis, and biological synthesis using engineered microorganisms or *in vitro* enzymatic systems.

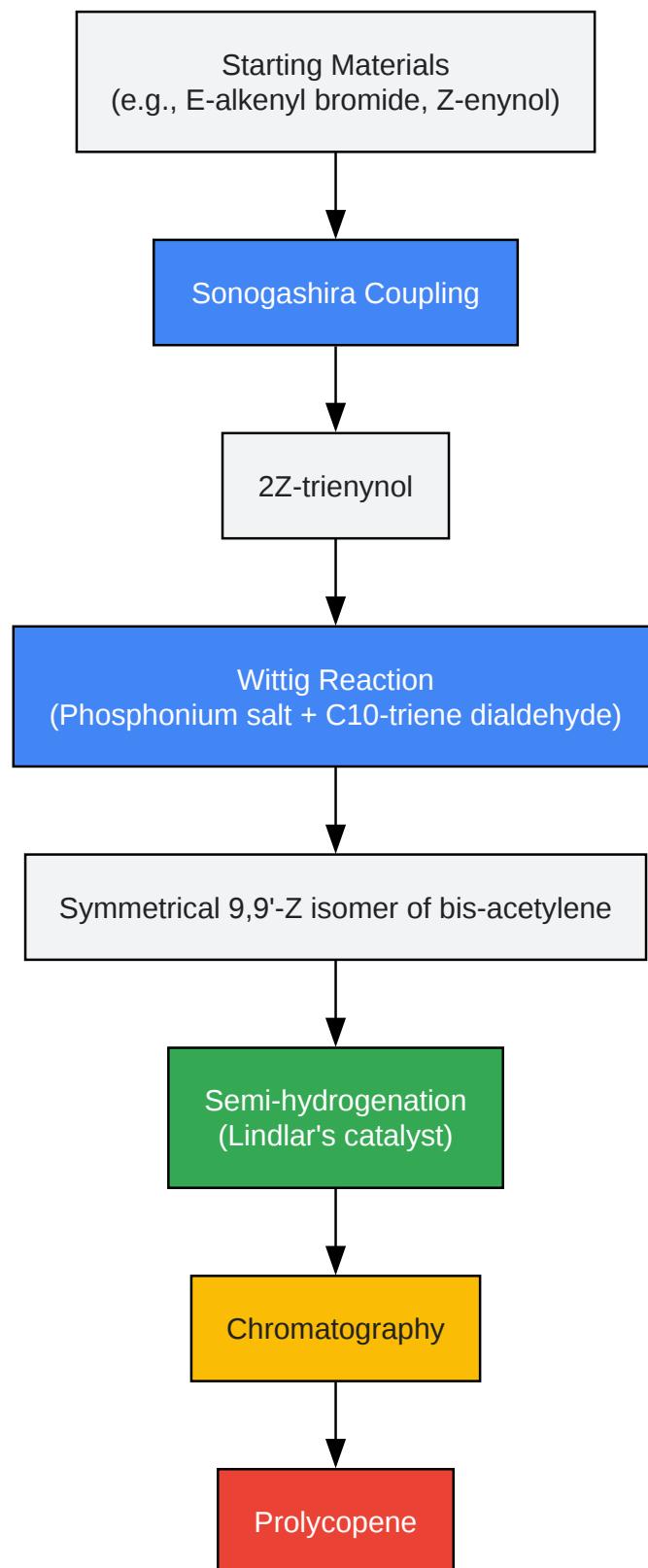
Biological Synthesis and Extraction from Tangerine Tomatoes

The accumulation of **prolycopeno** in tangerine tomatoes is due to a mutation in the gene encoding the enzyme carotenoid isomerase (CRTISO).[2][4][5] This enzyme is responsible for the isomerization of poly-cis-carotenoids into their all-trans forms.[1][2] In the absence of a functional CRTISO, the carotenoid biosynthesis pathway effectively terminates at **prolycopeno**.[5][6]

Biosynthetic Pathway of **Prolycopeno** in Plants

The synthesis of **prolycopeno** in plants begins with the formation of phytoene from two molecules of geranylgeranyl pyrophosphate (GGPP).[5][7] A series of desaturation reactions catalyzed by phytoene desaturase (PDS) and ζ -carotene desaturase (ZDS) leads to the formation of **prolycopeno**.[6][7]

[Click to download full resolution via product page](#)


Figure 1. Biosynthetic pathway of **prolycopeno** in plants.

Total Chemical Synthesis

A total chemical synthesis of **prolycopeno** has been successfully developed.[8] This approach offers the advantage of producing a pure, well-characterized compound, free from other carotenoids that may be present in natural extracts. The synthesis is typically complex, involving multiple steps. A key strategy involves a Wittig reaction to construct the central polyene chain.[9]

Workflow for Chemical Synthesis of **Prolycopeno**

The chemical synthesis generally involves the coupling of smaller, specifically synthesized building blocks to form the full C40 carotenoid backbone with the desired cis-geometry.[9] A final semi-hydrogenation step may be required to convert triple bonds to cis-double bonds.

[Click to download full resolution via product page](#)**Figure 2.** General workflow for the chemical synthesis of **prolycopenone**.

In Vitro Biosynthesis

For mechanistic studies, in vitro biosynthesis of **prolycopene** can be performed. This involves using cell-free extracts or purified enzymes.[\[1\]](#)[\[10\]](#) For example, lysates from *E. coli* engineered to express the necessary carotenoid biosynthesis genes can be used to convert precursors like geranylgeranyl diphosphate into **prolycopene**.[\[1\]](#)[\[10\]](#)[\[11\]](#)

Quantitative Data Summary

The following tables summarize quantitative data related to the synthesis and occurrence of **prolycopene**.

Table 1: **Prolycopene** and other Carotenoid Content in Tomato Varieties

Tomato Variety	Prolycopene (µg/g FW)	all-trans-Lycopene (µg/g FW)	β-Carotene (µg/g FW)	Phytofluene (µg/g FW)	Reference
NC 1Y (tangerine)	High (not specified)	Low	-	-	[4] [12]
High-Lycopene Hybrids (avg)	-	92.4	-	-	[12]
Moneymaker	-	46.2	-	-	[12]
HLY18	-	High	Highest among tested	-	[12]
Red Ripe (general)	-	31.8 - 152.2	~8-10 times less than lycopene	0.3 - 6.1	[12]

Table 2: Yields from Microbial **Prolycopene**/Lycopene Production

Organism	Product	Titer	Yield	Reference
Yarrowia lipolytica	Lycopene	3.41 g/L	462.9 mg/g DCW	[13]
Escherichia coli (engineered)	Lycopene	-	1.7-fold increase with nanocage	[14]

Experimental Protocols

Protocol 1: Extraction and Purification of Prolycopene from Tangerine Tomatoes

This protocol is adapted from methods described for the extraction of lycopene isomers from tomato fruit.[15][16][17]

Materials:

- Tangerine tomatoes
- Acetone
- Petroleum ether (or hexane)
- Anhydrous sodium sulfate
- Homogenizer/blender
- Separatory funnel
- Rotary evaporator
- HPLC system with a C30 column

Procedure:

- Sample Preparation: Wash and chop fresh tangerine tomatoes. Freeze-dry and grind the tomato pieces to a fine powder for optimal extraction.

- Extraction:
 - Weigh a known amount of the powdered tomato sample (e.g., 5 g).
 - Extract the powder with a mixture of acetone and petroleum ether (e.g., 1:1 v/v) using a homogenizer.[18]
 - Repeat the extraction until the residue is colorless.[17][18]
 - Combine the extracts.
- Phase Separation:
 - Transfer the combined extract to a separatory funnel.
 - Add deionized water to facilitate the separation of the polar and non-polar layers.[17] The carotenoids will partition into the upper petroleum ether layer.
 - Wash the petroleum ether phase with water several times to remove residual acetone.[17]
- Drying and Concentration:
 - Collect the petroleum ether layer and dry it over anhydrous sodium sulfate.
 - Filter the dried extract and evaporate the solvent using a rotary evaporator at a low temperature (e.g., <35°C) to prevent isomerization and degradation.[17]
- Purification (Optional - Crystallization):
 - The crude extract can be further purified by crystallization.[16] Dissolve the concentrated extract in a minimal amount of a good solvent (e.g., chloroform) and add a poor solvent (e.g., methanol) to induce precipitation of the carotenoids.
- Analysis:
 - Dissolve the final extract in a suitable solvent for HPLC analysis.

- Analyze the sample using an HPLC system equipped with a C30 reverse-phase column and a UV-Vis detector.[15][19] A mobile phase consisting of methyl-t-butyl ether, methanol, and ethyl acetate can be used for the separation of lycopene isomers.[15]

Protocol 2: HPLC Analysis of Prolycopeno

This protocol provides a general method for the analysis of lycopene isomers.[3][15][20][21]

Instrumentation and Conditions:

- HPLC System: With a quaternary pump, autosampler, and photodiode array detector.[19]
- Column: C30 reverse-phase column (e.g., 5 μ m, 4.6 x 250 mm).[20]
- Mobile Phase: An isocratic or gradient system can be used. A common mobile phase is a mixture of methyl-t-butyl ether, methanol, and ethyl acetate.[15] Another option is a mixture of Methanol/propanol/THF.[20]
- Flow Rate: Typically 1.0 mL/min.[16]
- Detection: Monitor at the absorbance maxima of **prolycopeno** (around 445, 472, and 503 nm).[16]
- Injection Volume: 20 μ L.[16]

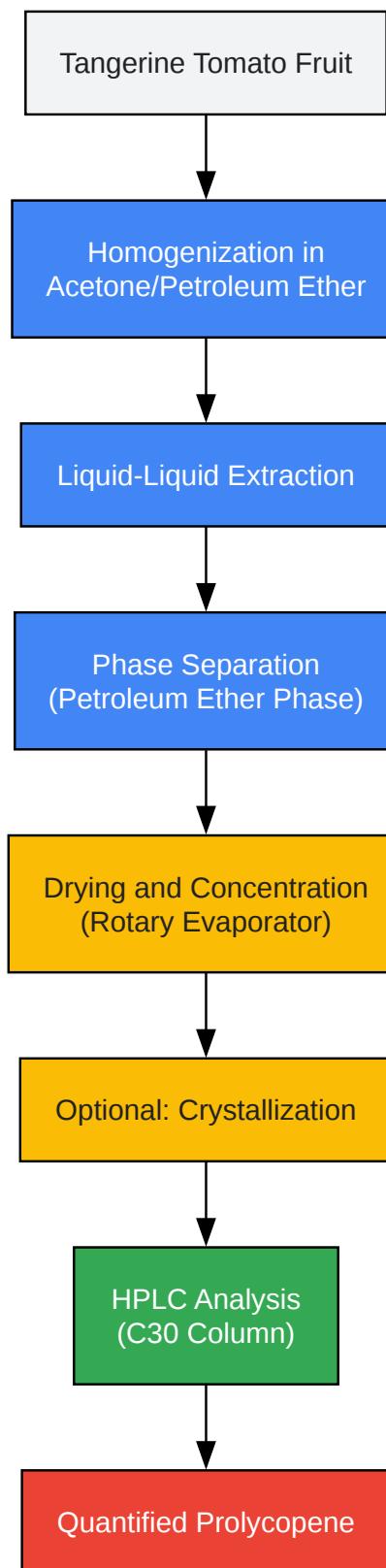
Procedure:

- Standard Preparation: Prepare standard solutions of authentic **prolycopeno** (if available) or all-trans-lycopene in the mobile phase or a suitable solvent.
- Sample Preparation: Dissolve the purified **prolycopeno** extract in the mobile phase and filter through a 0.2 μ m syringe filter before injection.
- Analysis: Inject the sample and standards into the HPLC system.
- Quantification: Identify the **prolycopeno** peak based on its retention time and UV-Vis spectrum compared to the standard. Quantify the amount of **prolycopeno** by comparing the peak area with the calibration curve generated from the standards.

Protocol 3: In Vitro Isomerization Assay of Prolycopene

This protocol is based on the in vitro analysis of the CRTISO enzyme.[\[1\]](#)

Materials:


- Purified **prolycopene** extract (from tangerine tomatoes)
- E. coli lysate expressing CRTISO (or a purified CRTISO enzyme)
- Incubation buffer
- Liposomes (e.g., from E. coli lipids or DMPC)[\[1\]](#)
- HPLC system

Procedure:

- Substrate Preparation: Prepare a solution of **prolycopene** in chloroform and incorporate it into liposomes by drying the mixture under nitrogen and resuspending in the incubation buffer by sonication.[\[1\]](#)
- Enzymatic Reaction:
 - Set up a reaction mixture containing the **prolycopene**-loaded liposomes and the E. coli lysate containing CRTISO.
 - Incubate the reaction at a suitable temperature (e.g., 37°C).
- Time-Course Analysis:
 - Take aliquots of the reaction mixture at different time points (e.g., 0, 15, 30, 60, 120 minutes).
 - Stop the reaction in each aliquot by adding a solvent like acetone or ethanol.
- Extraction and Analysis:
 - Extract the carotenoids from each aliquot with petroleum ether or hexane.

- Analyze the extracted carotenoids by HPLC as described in Protocol 2 to monitor the conversion of **prolycopene** to other lycopene isomers, including all-trans-lycopene.[1]

Workflow for **Prolycopene** Extraction and Analysis

[Click to download full resolution via product page](#)

Figure 3. Workflow for the extraction and analysis of **prolycopeno**.

These protocols and notes provide a comprehensive guide for researchers interested in working with **prolycopene**. The choice of synthesis or extraction method will depend on the specific research goals, required purity, and available resources.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Analysis in Vitro of the Enzyme CRTISO Establishes a Poly-cis-Carotenoid Biosynthesis Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced bioavailability of lycopene when consumed as cis-isomers from tangerine compared to red tomato juice, a randomized, cross-over clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of HPLC assay of Lycopene in Different Matrices, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Perturbations in the Carotenoid Biosynthesis Pathway in Tomato Fruit Reactivate the Leaf-Specific Phytoene Synthase 2 [frontiersin.org]
- 6. Dissection of Tomato Lycopene Biosynthesis through Virus-Induced Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bbe.or.kr [bbe.or.kr]
- 12. Coordinated transcriptional regulation of the carotenoid biosynthesis contributes to fruit lycopene content in high-lycopene tomato genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Enhancement of Lycopene Biosynthesis Using Self-Assembled Multi-Enzymic Protein Cages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A simple, rapid method for HPLC analysis of lycopene isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sdiarticle4.com [sdiarticle4.com]
- 17. Extraction, Purification, and Characterization of Lycopene from Jordanian Vine Tomato Cultivar, and Study of its Potential Natural Antioxidant Effect on Samen Baladi [foodandnutritionjournal.org]
- 18. ij crt.org [ijcrt.org]
- 19. researchgate.net [researchgate.net]
- 20. Optimizing Analytical Methods to Determine Lycopene Levels in Syrian Tomatoes from Various Regions [arccjournals.com]
- 21. scribd.com [scribd.com]
- To cite this document: BenchChem. [Synthesis of Prolycopene for Research Applications: Detailed Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1248880#synthesis-of-prolycopene-for-research-purposes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com